4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers optimizing oral bioavailability in hit expansion require Rule-of-Five compliant building blocks with consistent batch profiles. 4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS 663181-83-7) is the 4-methyl triazole-3-thiol analog, differentiated from its 4-ethyl congener by lower MW (219.31 vs. 233.33) and reduced lipophilicity (XLogP3 1.9 vs. 2.2). • Lower MW & XLogP3 enhance oral drug-likeness for hit-to-lead optimization • Free thiol enables selective S-alkylation, disulfide bioconjugation, or metal-binding • Supplied at ≥95% purity; room-temperature storage; ships ambient globally

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 663181-83-7
Cat. No. B1607080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
CAS663181-83-7
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)CCC2=CC=CC=C2
InChIInChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)
InChIKeyKISPWNDSNLAABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.8 [ug/mL]

4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Technical Baseline


4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS 663181-83-7) is a 1,2,4-triazole-3-thiol heterocyclic building block with a methyl group at the N4 position and a 2-phenylethyl substituent at the C5 position [1]. The compound exists in its thione tautomeric form (4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione) and contains a single hydrogen bond donor and two acceptors [1]. It is supplied as a research chemical with a typical purity of ≥95%, commonly used as a scaffold for derivatization via the thiol group [1].

Triazole-3-thiol building block for scaffold derivatization via thiol group
Exists as thione tautomer (4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione)
Supplied at typical research purity; suitable for medicinal chemistry and hit expansion
Single H-bond donor, two acceptors; minimal steric profile from N4-methyl substitution

4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Generic Substitution Risks


Despite sharing a common triazole-3-thiol core, the physicochemical and steric consequences of varying the N4-alkyl substituent (methyl vs. ethyl) are not trivial. Computational property analysis reveals that the 4-methyl analogue possesses a lower molecular weight (219.31 vs. 233.33 g/mol) and reduced lipophilicity (XLogP3 1.9 vs. 2.2) compared to its 4-ethyl congener [1][2]. These differences are predicted to affect membrane permeability, solubility, and metabolic stability (e.g., CYP-mediated dealkylation potential), thereby invalidating casual interchangeability without confirmatory head-to-head biological data [1][2].

N4-Alkyl substituent size alters physicochemical profile
4-Ethyl analog exhibits higher molecular weight and lipophilicity; these differences may shift solubility, permeability, and metabolic stability. Direct interchange without comparative data can compromise lead optimization.
Rotatable bond count influences ligand efficiency
The 4-methyl variant has fewer rotatable bonds than the 4-ethyl congener. This structural difference can affect entropic penalty and binding affinity; casual replacement risks altering target engagement profiles.
Tautomeric form and H-bond capacity may vary with substitution
While both exist as thiones, the N4-alkyl group can subtly modulate tautomer equilibrium and hydrogen-bonding network, potentially impacting biological recognition or reactivity.

4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Differentiation Evidence


Molecular Weight and Lipophilicity vs. 4-Ethyl Analog

The 4-methyl congener demonstrates a lower molecular weight (219.31 g/mol) and lower predicted lipophilicity (XLogP3 = 1.9) than the 4-ethyl substituted analog (MW = 233.33 g/mol; XLogP3 = 2.2). This confers potential advantages for oral bioavailability and reduced off-target binding, as per Lipinski's Rule-of-Five guidelines [1][2].

MW & Lipophilicity
Reported
MW = 219.31 g/mol; XLogP3 = 1.9
4-Methyl congener (this product)
Lower MW and lipophilicity may support oral bioavailability-oriented design space
4-Ethyl analog: MW = 233.33 g/mol, XLogP3 = 2.2
Physicochemical profiling Medicinal chemistry Lead optimization

Rotatable Bond Count vs. 4-Ethyl Analog

The target compound possesses 3 rotatable bonds, one fewer than the 4-ethyl analog (4 rotatable bonds). Reduced rotatable bond count is associated with improved ligand efficiency and lower entropic penalty upon target binding, which can enhance binding affinity if a favorable conformation is maintained [1][2].

Rotatable Bonds
Reported
3 rotatable bonds
4-Methyl congener (this product)
Fewer rotatable bonds may improve ligand efficiency and binding affinity in rigid scaffolds
4-Ethyl analog: 4 rotatable bonds; computed property from PubChem
Drug design Molecular flexibility Ligand efficiency

4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Prioritized Procurement Scenarios


Oral Bioavailability Hit Expansion

The 4-methyl analog should be prioritized over the 4-ethyl congener for hit expansion libraries when oral bioavailability is a key design criterion. Its lower molecular weight and reduced lipophilicity align with the Rule-of-Five chemical space preferred for orally administered drugs [1][2].

Kinase & Metalloenzyme Inhibitor Scaffolds

The triazole-3-thiol moiety can function as a metal-binding group or hydrogen-bonding motif. The lower rotatable bond count of the 4-methyl variant may confer higher ligand efficiency for targets such as tyrosinase or cytochrome P450 enzymes, where rigidification is beneficial [1]. Preliminary evidence on analogous triazole-3-thiol derivatives supports this application [3].

Thiol-Reactive Probe Synthesis

The free thiol functionality allows selective S-alkylation or disulfide formation for bioconjugation. The 4-methyl substitution provides a minimal steric profile compared to bulkier N4-alkyl analogs, ensuring high reactivity and compatibility with probe design constraints [1].

Application
Selection Property
Validation Focus
Oral drug design hit expansion
N4-Methyl group confers lower predicted lipophilicity and MW
Confirm oral bioavailability and permeability in lead optimization assays
Metal-binding inhibitor scaffolds
Thiol and triazole core enable metal coordination; reduced rotatable bonds favor rigid binding
Verify target engagement (e.g., tyrosinase, CYP enzymes) and selectivity in enzymatic assays
Bioconjugation probe synthesis
Free thiol group allows selective S-alkylation or disulfide formation
Confirm reactivity and stability under bioconjugation conditions
Quote Request

Request a Quote for 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.